molecular formula C15H17BrN4OS B2710399 4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide CAS No. 2097860-83-6

4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide

Cat. No.: B2710399
CAS No.: 2097860-83-6
M. Wt: 381.29
InChI Key: ORHRNCHDFXZWEW-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide (CAS# 2097860-83-6) is a synthetic organic compound with a molecular formula of C 15 H 17 BrN 4 OS and a molecular weight of 381.29 g/mol . This molecule is a derivative of thiophene, a heterocyclic structure renowned in medicinal chemistry for its diverse therapeutic potential . The compound features a complex structure integrating a brominated thiophene carboxamide group linked to a 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline scaffold, making it a valuable intermediate for chemical synthesis and drug discovery research . While the specific biological target for this compound requires further investigation, its molecular architecture suggests significant research utility. Thiophene-based compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects . Furthermore, the tetrahydroquinazoline moiety is a privileged structure in neuroscience research, with related compounds being investigated for their interaction with various central nervous system targets . Researchers can leverage this chemical as a key building block for developing novel bioactive molecules or as a probe for studying neurological pathways. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4OS/c1-20(2)15-17-7-9-5-11(3-4-12(9)19-15)18-14(21)13-6-10(16)8-22-13/h6-8,11H,3-5H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHRNCHDFXZWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex molecular structure characterized by the following components:

  • A bromine atom at the 4-position.
  • A dimethylamino group attached to a tetrahydroquinazoline moiety.
  • A thiophene ring linked to a carboxamide functional group.

The molecular formula can be represented as C13H16BrN3O2SC_{13}H_{16}BrN_{3}O_{2}S with a molecular weight of approximately 356.26 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial , anticancer , and insecticidal properties.

Antimicrobial Activity

Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antimicrobial effects. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Properties

Several studies have investigated the anticancer potential of tetrahydroquinazoline derivatives. For example:

  • A study demonstrated that certain derivatives exhibited cytotoxicity against multiple cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM .
  • The mechanism of action appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a chemotherapeutic agent.

Insecticidal Activity

The insecticidal properties of related tetrahydroquinazolines have been documented, indicating that these compounds can effectively control pest populations in agricultural settings. The mode of action typically involves interference with neurotransmitter systems in insects .

Case Studies and Research Findings

StudyFocusFindings
AntimicrobialDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
AnticancerShowed cytotoxic effects on HeLa cells with an IC50 of 15 µM. Induced apoptosis via mitochondrial pathways.
InsecticidalEffective against common agricultural pests; reduced larval survival rates significantly.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds in this class may inhibit key enzymes involved in cellular metabolism.
  • Disruption of Membrane Integrity : The interaction with microbial membranes may lead to increased permeability and cell death.
  • Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways leading to cell death.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of similar compounds containing the tetrahydroquinazoline structure. For instance, derivatives of 4-bromophenyl-thiazol-2-amine have shown promising in vitro antimicrobial activity against various bacterial strains and fungi. These derivatives were tested using the turbidimetric method, revealing that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study: Synthesis and Evaluation

  • Synthesis : The synthesis typically involves multi-step reactions where starting materials are transformed through nucleophilic substitutions and cyclization processes.
  • Evaluation : Compounds were evaluated against standard microbial strains using methods like the disk diffusion assay and minimum inhibitory concentration (MIC) determination.

Anticancer Activity

The anticancer potential of 4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide has been investigated through various in vitro assays targeting cancer cell lines such as MCF7 (human breast adenocarcinoma). The results indicate that compounds with similar structural features can inhibit cell proliferation effectively.

Case Study: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between synthesized compounds and their target receptors. For example:

  • Target : Estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).
  • Methodology : The binding affinity was assessed using software like Schrodinger v11.5, which provided insights into the molecular interactions at the active sites of the receptors .

Comparative Analysis with Related Compounds

To provide a clearer understanding of the efficacy of this compound compared to other similar compounds, a comparative analysis can be presented in tabular form:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
Compound AModerateHighEnzyme Inhibition
Compound BHighModerateApoptosis Induction
4-bromo-N-[...]HighHighDual Mechanism

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other tetrahydroquinazoline derivatives and brominated heterocycles. Key analogues include:

Compound Name Key Structural Differences Key Properties/Findings
4-(4-(Dimethylamino)phenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one () Replaces thiophene-carboxamide with a phenyl-C=O group IR: C=O stretch at 1708 cm⁻¹; NMR shows aromatic proton signals at δ 2.49–2.52 (DMSO) .
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () Imidazo-thiadiazole core instead of quinazoline Bromine at position 2 undergoes substitution with secondary amines (e.g., morpholine) .
N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-...carboxamide () Benzothiazole scaffold vs. thiophene-carboxamide No specific data provided, but bromine substitution patterns suggest similar reactivity .

Reactivity and Functional Group Analysis

  • Bromine Reactivity : The bromine in the target compound is positioned on the thiophene ring, which is less reactive toward nucleophilic substitution compared to aromatic bromine in imidazo-thiadiazoles (). This difference is attributed to the electron-rich thiophene stabilizing the C–Br bond .
  • Amine Functionality: The dimethylamino group in the quinazoline core enhances solubility in polar solvents (e.g., DMSO) and may participate in hydrogen bonding, similar to phenyl-substituted analogues ().

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, related tetrahydroquinazoline derivatives exhibit kinase inhibitory activity (e.g., EGFR, VEGFR) and CNS penetration. Brominated thiophenes, such as those in , are explored for their anticancer and antimicrobial properties due to their halogen-mediated hydrophobic interactions with target proteins .

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